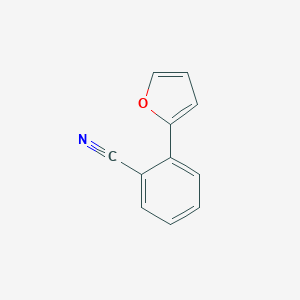

2-(2-Furyl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Furyl)benzonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

These activities are influenced by the substitution pattern around the nucleus . More research is needed to understand the specific interactions of 2-(2-Furyl)benzonitrile with its targets and the resulting changes.

Biochemical Pathways

These pathways could potentially be affected by this compound, leading to downstream effects

Action Environment

. This suggests that the compound’s action could potentially be influenced by environmental conditions.

生物活性

2-(2-Furyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound consists of a furan ring and a benzonitrile moiety, contributing to its diverse pharmacological properties. The molecular formula is C11H9NO, indicating the presence of both aromatic and heteroaromatic elements. The furan ring is known for its reactivity and has been associated with various therapeutic effects.

Biological Activities

The biological activity of this compound is linked to its structural features, particularly the furan ring, which has been shown to exhibit a range of pharmacological effects:

- Antimicrobial Activity : Furan derivatives have demonstrated antibacterial and antifungal properties. Studies indicate that compounds similar to this compound can inhibit the growth of various pathogens.

- Anti-inflammatory Effects : Research suggests that furan-containing compounds may possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases.

- Anticancer Potential : Some studies have explored the anticancer activity of furan derivatives, indicating that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cells.

- Neurological Effects : The compound's potential neuroprotective effects have also been investigated, with implications for treating neurodegenerative diseases.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

- Condensation Reactions : The synthesis often involves condensation reactions between appropriate furan and benzonitrile derivatives.

- Cross-Coupling Reactions : These reactions utilize palladium-catalyzed methods to form carbon-carbon bonds between furan and benzonitrile units.

- Green Chemistry Approaches : Recent methodologies emphasize environmentally friendly processes, such as using water as a solvent in arylation reactions involving this compound.

Table 1: Summary of Biological Activities

Research Findings

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various furan derivatives and their biological evaluations, noting that this compound exhibited significant antimicrobial activity against specific strains of bacteria .

- Another investigation focused on the anti-inflammatory properties of furan derivatives, suggesting that compounds like this compound may inhibit pro-inflammatory cytokines .

- Recent research into the anticancer properties of furan-containing compounds revealed promising results, with this compound showing potential in inducing cell death in certain cancer cell lines .

科学研究应用

Medicinal Chemistry

Overview

2-(2-Furyl)benzonitrile has been studied for its biological activities, which include anti-inflammatory, analgesic, anti-anxiolytic, and anticancer properties. These effects are attributed to the furan ring's ability to interact with biological targets.

Case Studies

- Anti-HIV Activity : Research indicates that derivatives of this compound exhibit potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The structure-activity relationship (SAR) studies show that modifications at the furan position can enhance potency against resistant strains of the virus .

- Kinase Inhibition : Compounds similar to this compound have been shown to inhibit kinases involved in various diseases such as cancer and rheumatoid arthritis. This highlights the compound's potential in treating kinase-related disorders .

Organic Synthesis

Overview

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various synthetic transformations.

Synthesis Methods

- Cross-Coupling Reactions : this compound can be synthesized through cross-coupling reactions involving aryl halides and nitriles, which are essential for creating diverse aromatic compounds.

- Multicomponent Reactions : It is also utilized in multicomponent reactions that produce heterocyclic compounds with significant biological activity .

Green Chemistry

Overview

The compound plays a role in sustainable chemistry practices by serving as a catalyst in environmentally friendly reactions.

Applications

- Arylation Reactions : this compound is used as a catalyst in the green arylation of enol acetates with aryl diazonium salts. This method promotes reactions in aqueous media, reducing hazardous waste generation and improving reaction efficiency.

Theoretical Chemistry

Overview

Theoretical studies involving this compound focus on understanding its reaction mechanisms and electronic properties.

Research Findings

- Molecular Electron Density Theory (MEDT) : Studies have employed MEDT to analyze the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl)nitrone with maleimide derivatives. These studies provide insights into the kinetic control mechanisms governing these reactions.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Furylbenzaldehyde | Aldehyde | Strong electrophilic character; used in organic synthesis. |

| Benzonitrile | Nitrile | Common solvent; less biologically active than this compound. |

| 5-Methylfuran | Furan derivative | Known for fuel properties; less relevant in medicinal chemistry. |

属性

IUPAC Name |

2-(furan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZNEBADSPRURH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402046 |

Source

|

| Record name | 2-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155395-45-2 |

Source

|

| Record name | 2-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。